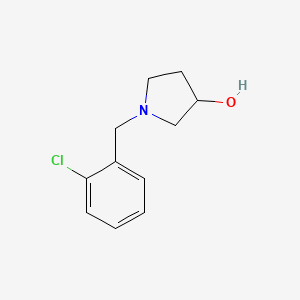

1-(2-Chlorobenzyl)pyrrolidin-3-ol

説明

1-(2-Chlorobenzyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a chlorobenzyl substituent at the nitrogen atom and a hydroxyl group at the 3-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and infectious diseases. Its molecular formula is C₁₁H₁₄ClNO, with a molar mass of 211.69 g/mol .

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEJSKHLNKPJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with pyrrolidin-3-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or ethanol under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of 1-(2-Chlorobenzyl)pyrrolidin-3-ol may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

化学反応の分析

Types of Reactions: 1-(2-Chlorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the pyrrolidine ring.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of 1-(2-chlorobenzyl)pyrrolidin-3-one.

Reduction: Formation of 1-(2-chlorobenzyl)pyrrolidine.

Substitution: Formation of 1-(2-substituted benzyl)pyrrolidin-3-ol derivatives.

科学的研究の応用

1-(2-Chlorobenzyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

作用機序

The mechanism by which 1-(2-Chlorobenzyl)pyrrolidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl group and the hydroxyl group can influence its binding affinity and specificity towards these targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorobenzyl Substitution Effects

- 1-(3-Chlorobenzyl)pyrrolidin-3-ol Structural Difference: Chlorine at the 3-position of the benzyl ring. Properties: Similar molar mass (211.69 g/mol) but altered electronic effects due to meta-substitution.

1-(2,4-Dichlorobenzyl)pyrrolidin-3-ol

- Structural Difference : Two chlorine atoms at the 2- and 4-positions of the benzyl ring.

- Properties : Higher molar mass (246.14 g/mol ) and increased lipophilicity due to additional chlorine. The electron-withdrawing dichloro substitution may enhance binding affinity to hydrophobic pockets in enzymes or receptors .

Halogen-Substituted Derivatives

- 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol Structural Difference: Fluorine at the 6-position alongside chlorine at the 2-position. This dual halogenation may optimize pharmacokinetic profiles compared to mono-chloro derivatives .

Heterocyclic Modifications

- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Structural Difference: Pyrrolidin-2-one (lactam) ring with a quinoxalinyl substituent. Properties: The ketone group eliminates hydrogen-bonding capacity at the 3-position, reducing interactions with polar targets.

- 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine Structural Difference: Piperidine core with methyl and phenyl substituents. Properties: Increased steric bulk from the 3-methyl and 2,6-diphenyl groups limits conformational flexibility. Crystal structure data (Acta Cryst. E68, o2300) reveals a non-planar geometry, which may hinder binding to flat active sites compared to pyrrolidine analogs .

Physicochemical and Structural Analysis

Crystallographic Insights

- Ring Puckering : The Cremer-Pople parameters () describe pyrrolidine ring puckering, which affects binding conformations. For 1-(2-chlorobenzyl)pyrrolidin-3-ol, the 2-chloro substituent may induce a C₃-endo puckering, optimizing interactions with flat binding sites .

- Enantiomer Analysis: Rogers’ η parameter () could resolve enantiomer polarity, critical for chiral separations in synthesis. The 2-chloro isomer’s chirality may lead to distinct pharmacological profiles compared to non-chiral analogs .

生物活性

1-(2-Chlorobenzyl)pyrrolidin-3-ol, a compound with the CAS number 1033012-63-3, has garnered attention in recent research for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.

The molecular formula of 1-(2-Chlorobenzyl)pyrrolidin-3-ol is , with a molecular weight of approximately 197.68 g/mol. The compound features a pyrrolidine ring substituted with a chlorobenzyl group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN |

| Molecular Weight | 197.68 g/mol |

| IUPAC Name | 1-(2-Chlorobenzyl)pyrrolidin-3-ol |

| CAS Number | 1033012-63-3 |

Synthesis

The synthesis of 1-(2-Chlorobenzyl)pyrrolidin-3-ol can be achieved through several methods, including nucleophilic substitution reactions involving pyrrolidine and chlorobenzyl derivatives. The efficiency of the synthesis often depends on the choice of solvents and reaction conditions.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related pyrrolidine derivatives. For instance, compounds with similar structures have shown significant activity in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. In these models, the compounds demonstrated protective indices that surpassed those of standard anticonvulsants like valproic acid .

Case Study:

A study evaluating a series of pyrrolidine derivatives indicated that those with electron-withdrawing groups, such as chlorine, exhibited enhanced anticonvulsant effects. Specifically, a derivative closely related to 1-(2-Chlorobenzyl)pyrrolidin-3-ol showed an effective dose (ED50) significantly lower than that of traditional treatments .

Antinociceptive Activity

In addition to anticonvulsant properties, certain derivatives have been assessed for their analgesic effects. The antinociceptive activity was evaluated using formalin-induced pain models, where compounds were found to alleviate pain effectively without significant neurotoxic effects .

Mechanism of Action:

The mechanism underlying these activities is thought to involve modulation of voltage-gated sodium and calcium channels, as well as interaction with GABA_A receptors. These interactions suggest that the compound may influence neurotransmitter release and neuronal excitability .

Toxicological Profile

Toxicological assessments have revealed that many pyrrolidine derivatives, including those structurally similar to 1-(2-Chlorobenzyl)pyrrolidin-3-ol, exhibit low cytotoxicity in vitro. This is crucial for their potential therapeutic applications, as safety is a primary concern in drug development .

Comparison with Related Compounds

When comparing 1-(2-Chlorobenzyl)pyrrolidin-3-ol with other pyrrolidine derivatives, it becomes evident that the presence of chlorine in the benzyl group enhances both anticonvulsant and analgesic properties. This structural feature appears to be a common theme among effective compounds in this class.

| Compound Name | Anticonvulsant Activity | Analgesic Activity | Toxicity Profile |

|---|---|---|---|

| 1-(2-Chlorobenzyl)pyrrolidin-3-ol | Moderate | Significant | Low |

| Related Pyrrolidine Derivative A | High | Moderate | Low |

| Valproic Acid | High | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。